REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[OH:12])=[O:3].[CH3:13][N:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1.N1CCCC1>CO>[CH3:11][O:10][C:7]1[CH:8]=[CH:9][C:4]2[C:2](=[O:3])[CH2:1][C:17]3([O:12][C:5]=2[CH:6]=1)[CH2:18][CH2:19][N:14]([CH3:13])[CH2:15][CH2:16]3
|
Name
|
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=C(C=C1)OC)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for a further 4.5 h
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting oil was treated with dichloromethane (100 cm3)
|
Type
|
WASH
|
Details
|
washed with water (5×100 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(C(CC3(CCN(CC3)C)O2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 24.25 mmol | |
AMOUNT: MASS | 6.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |